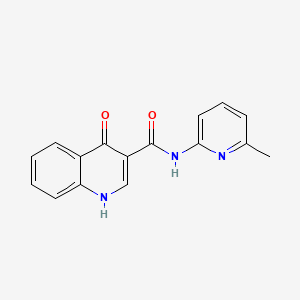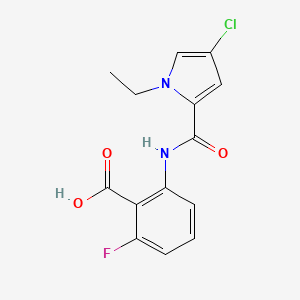
N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H24ClFN6O and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of derivatives related to N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, demonstrating their potential in biological applications. For instance, the synthesis of pyrimidine linked with morpholinophenyl derivatives exhibited significant larvicidal activity against third instar larvae, showcasing the compound's utility in developing pest control agents (Gorle et al., 2016).
Chemical Synthesis Techniques
Research on the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts highlighted innovative methods to generate structures containing the morpholine component, which is part of the compound . This approach demonstrates the versatility and potential of utilizing specific synthesis techniques for generating compounds with potential therapeutic applications (Matlock et al., 2015).
Environmental Applications
A study on the use of a low-cost biosorbent for removing pesticides from wastewater explored the efficiency of lignocellulosic substrates in adsorbing compounds, including triazine derivatives. This research indicates the potential environmental benefits of utilizing such compounds in the remediation and treatment of contaminated water resources, highlighting an indirect application of the compound's derivatives in environmental protection (Boudesocque et al., 2008).
Sensor Development
Investigations into the development of selective electrodes for Sm3+ ion determination employed Schiff bases related to triazine compounds, showcasing the utility of these chemical frameworks in constructing sensors for specific ion detection. Such applications underline the importance of triazine derivatives in analytical chemistry and sensor technology, providing tools for precise measurements in various scientific fields (Upadhyay et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in the reduction of the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s safety data sheet suggests that it may have significant oral, dermal, and inhalation toxicity . It is also known to cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
The compound’s safety data sheet suggests that it should be handled in a well-ventilated area and stored in a tightly closed container . It is also recommended to avoid release to the environment due to its potential toxicity to aquatic life .
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN6O/c1-14(2)15-3-5-16(6-4-15)25-20-27-21(26-17-7-8-19(24)18(23)13-17)29-22(28-20)30-9-11-31-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQUZRJCJTVXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)
![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)
![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)
![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)
![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)
